N-(4-Isopropylphenyl)oxetan-3-amine
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Overview
Description
N-(4-Isopropylphenyl)oxetan-3-amine: is a chemical compound that features an oxetane ring, which is a four-membered cyclic ether, and an amine group attached to the oxetane ring. The presence of the isopropylphenyl group adds to its structural complexity and potential reactivity. Compounds containing oxetane rings are of significant interest in medicinal chemistry due to their unique physicochemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Isopropylphenyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method is the intramolecular cyclization of appropriate precursors. For example, the cyclization can be achieved through intramolecular etherification or epoxide ring opening followed by ring closing .
Industrial Production Methods
Industrial production methods for oxetane derivatives often involve scalable and robust synthetic routes. These methods may include the use of electrophilic halocyclization of alcohols or the Paternò–Büchi [2+2] photocycloaddition to form the oxetane ring
Chemical Reactions Analysis
Types of Reactions
N-(4-Isopropylphenyl)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxetane ring to other cyclic structures or open the ring to form linear compounds.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxetane ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydrox
Properties
IUPAC Name |
N-(4-propan-2-ylphenyl)oxetan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(2)10-3-5-11(6-4-10)13-12-7-14-8-12/h3-6,9,12-13H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHJYRBHGPSKOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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